

Rogaratinib: A Selective Pan-FGFR Inhibitor for Oncogenic FGFR Signaling

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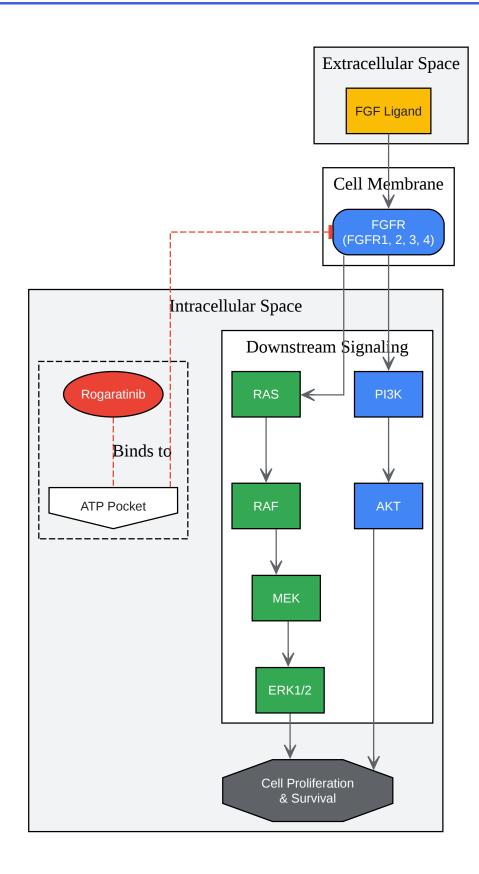


Rogaratinib (BAY 1163877) is an orally administered, potent, and selective small-molecule inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.[1][2] By targeting FGFR1, 2, 3, and 4, Rogaratinib has demonstrated significant anti-tumor activity in preclinical models and clinical trials, particularly in cancers characterized by FGFR overexpression.[1][3] This technical guide provides a comprehensive overview of Rogaratinib, detailing its mechanism of action, preclinical and clinical data, and the experimental methodologies used in its evaluation.

Mechanism of Action

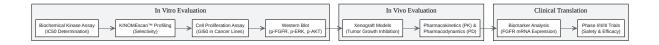
Rogaratinib functions as an ATP-competitive inhibitor, reversibly binding to the ATP-binding pocket within the kinase domain of FGFRs 1, 2, 3, and 4.[1][4] This action prevents the autophosphorylation of the receptor, thereby blocking the activation of downstream signaling cascades crucial for cell proliferation, survival, and angiogenesis.[3][5] The primary pathways inhibited by **Rogaratinib** include the RAS-MAPK (ERK1/2) and PI3K-AKT pathways.[1][6] Aberrant activation of the FGFR signaling pathway, through mechanisms such as gene amplification, mutations, or translocations, is a known driver in various malignancies, making it a key therapeutic target.[3][5]





Blocks ATP





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